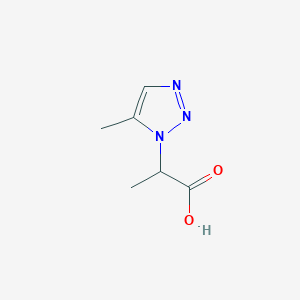
2-(5-Methyltriazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyltriazol-1-yl)propanoic acid is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the “click” chemistry approach, which involves the 1,3-dipolar cycloaddition of azides and alkynes to form the triazole ring . The reaction is usually catalyzed by copper(I) salts and can be carried out under mild conditions in aqueous or organic solvents.
Industrial Production Methods: Industrial production of 2-(5-Methyltriazol-1-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions: 2-(5-Methyltriazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the propanoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
科学的研究の応用
2-(5-Methyltriazol-1-yl)propanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(5-Methyltriazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and coordination with metal ions . These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
類似化合物との比較
1,2,3-Triazole: A closely related compound with similar chemical properties and applications.
1,2,4-Triazole: Another triazole derivative with distinct biological activities and uses.
5-Methyl-1,2,3-triazole: A structural isomer with different reactivity and applications.
Uniqueness: 2-(5-Methyltriazol-1-yl)propanoic acid is unique due to the presence of both the triazole ring and the propanoic acid moiety. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-(5-methyltriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-7-8-9(4)5(2)6(10)11/h3,5H,1-2H3,(H,10,11) |
InChIキー |
QIRWYAKDBPGSFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=NN1C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


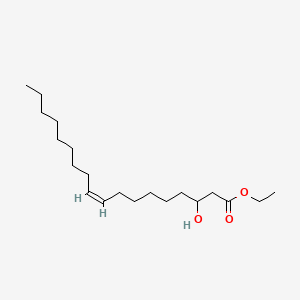
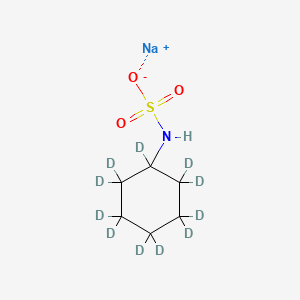
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
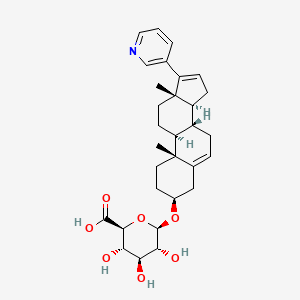
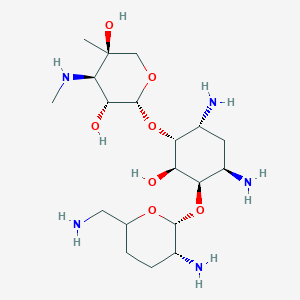
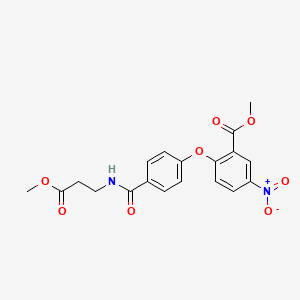

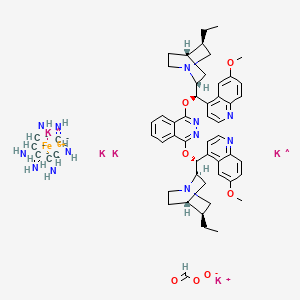
![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
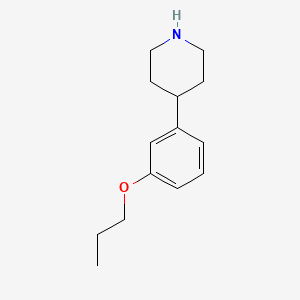

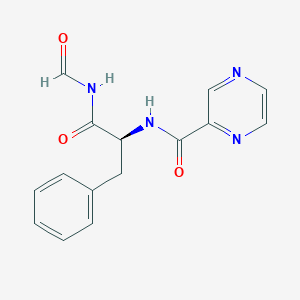

![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)
